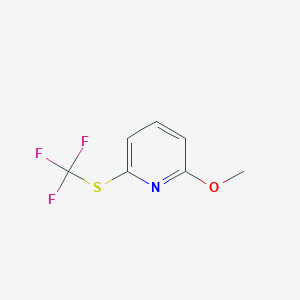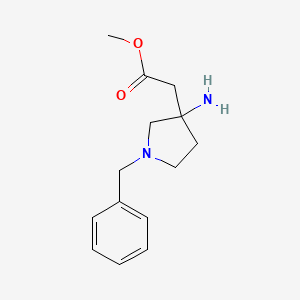![molecular formula C9H14N2 B12876453 2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. It is part of the pyrrolo[1,2-a]imidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s unique structure, featuring a fused pyrrole and imidazole ring system, makes it an interesting subject for research and development in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,6-trimethylpyrrole with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-dihydro-5H-pyrrolo[1,2-b]triazole: Known for its necroptosis inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: Studied for its kinase inhibitory properties.
Uniqueness
2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound for drug discovery and development.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C9H14N2/c1-6-4-9-10-7(2)8(3)11(9)5-6/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
CRDPWFRMOINGMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=NC(=C(N2C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)
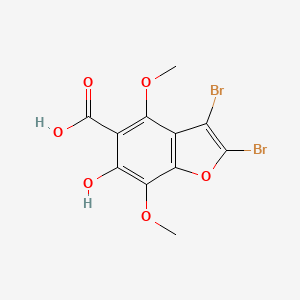
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)

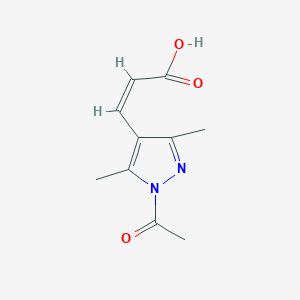
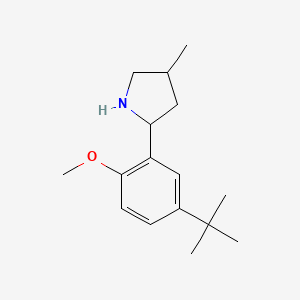
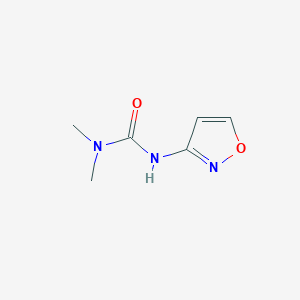


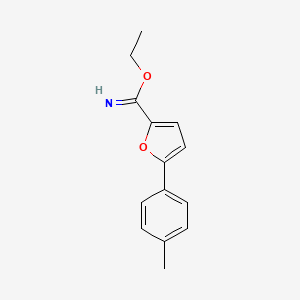
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)

